molecular formula C21H17NO5S B2643883 5-phenyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one CAS No. 380644-65-5

5-phenyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one

Cat. No.: B2643883
CAS No.: 380644-65-5
M. Wt: 395.43
InChI Key: WQCLZEKRHLJMFQ-UHFFFAOYSA-N
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Description

“5-phenyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For instance, compounds with a 3,4,5-trimethoxycinnamamide scaffold have been prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .

Scientific Research Applications

  • Enzyme Inhibition:

    • Derivatives of thieno[2,3-d][1,3]oxazin-4-one, including structures similar to the specified compound, have shown inhibitory activity against human leukocyte elastase, making them potential candidates for therapeutic applications. These compounds inhibit serine proteases through a mechanism involving acyl-enzyme formation, showcasing their potential as a scaffold for developing enzyme inhibitors (Gütschow et al., 1998). Another study also reported thieno[1,3]oxazin-4-ones as potent inhibitors of human leukocyte elastase, with one of the compounds exhibiting a Ki value of 5.8 nM, indicating strong inhibitory potency (Gütschow et al., 1999).
  • Synthetic Applications:

    • The compound has been used as a synthetic precursor or a part of a synthetic route in various studies. For instance, a study synthesized oxazinone derivatives from L-ephedrine, which are then used to derive further compounds, demonstrating the compound's utility in complex chemical syntheses (Chang et al., 1994).
    • Additionally, thieno[3,2-d][1,3] oxazin derivatives were synthesized and used as starting materials for creating a series of spiro compounds with antimicrobial activities. This highlights the compound's role in synthesizing biologically active molecules (Hafez et al., 2016).

Properties

IUPAC Name

5-phenyl-2-(3,4,5-trimethoxyphenyl)thieno[2,3-d][1,3]oxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5S/c1-24-15-9-13(10-16(25-2)18(15)26-3)19-22-20-17(21(23)27-19)14(11-28-20)12-7-5-4-6-8-12/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCLZEKRHLJMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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